molecular formula C8H17NO4S B2831675 Hexanoic acid, 6-(aminosulfonyl)-, ethyl ester CAS No. 848432-25-7

Hexanoic acid, 6-(aminosulfonyl)-, ethyl ester

Cat. No. B2831675
CAS RN: 848432-25-7
M. Wt: 223.29
InChI Key: IDJZOWZPEUZHNR-UHFFFAOYSA-N
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Description

Hexanoic acid, also known as caproic acid, is an organic compound and a member of the carboxylic acid family . It’s a saturated fatty acid characterized by a six-carbon chain structure . The ethyl ester part of the molecule refers to an ester functional group attached to an ethyl group. The aminosulfonyl group suggests the presence of an amino group (NH2) and a sulfonyl group (SO2) in the molecule.


Chemical Reactions Analysis

Esters, including “Hexanoic acid, 6-(aminosulfonyl)-, ethyl ester”, can undergo a variety of chemical reactions. One common reaction is hydrolysis, where the ester is broken down into its constituent alcohol and carboxylic acid in the presence of water and a catalyst .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Hexanoic acid, 6-(aminosulfonyl)-, ethyl ester” would depend on its exact molecular structure. Hexanoic acid is a colorless liquid with a strong, unpleasant odor . It has a boiling point of around 205.6°C and a melting point of -3°C . The presence of the ethyl ester and aminosulfonyl groups would likely alter these properties.

Scientific Research Applications

Synthesis and Agricultural Applications

Hexanoic acid 2-(diethylamino) ethyl ester, a derivative closely related to the chemical , has been synthesized and applied as a plant growth regulator. Studies have shown that this compound can significantly enhance plant growth and flowering, leading to increased agricultural productivity. The synthesis process involves the use of hexanoic acid and N,N-diethylamino ethanol, achieving a high yield and purity under optimized conditions, demonstrating its potential in agricultural applications (Zhao Qing-lan, 2007).

Advanced Synthesis Techniques

Research on the asymmetric synthesis of fused bicyclic alpha-amino acids presents innovative methods involving hexanoic acid derivatives. These techniques, such as the Pauson-Khand reaction, highlight the utility of hexanoic acid derivatives in creating complex molecular structures with potential applications in medicinal chemistry and drug development (Markus Guenter & H. Gais, 2003).

Catalytic Applications

Hexanoic acid derivatives have been utilized in catalysis, demonstrating significant improvements in the efficiency of reactions such as fatty acid esterification. For instance, KIT-6 mesoporous sulfonic acid catalysts show enhanced turnover frequencies in esterification processes, emphasizing the role of hexanoic acid derivatives in developing more efficient and selective catalytic systems (C. Pirez et al., 2012).

Transdermal Permeation Enhancers

Hexanoic acid derivatives have been explored for their activity as transdermal permeation enhancers. This research is crucial for developing more effective drug delivery systems, where these compounds can enhance the skin's permeability to various pharmaceutical agents, thus improving their therapeutic efficacy (O. Farsa, P. Doležal, & A. Hrabálek, 2010).

Analytical Methods Development

The development of analytical methods for detecting hexanoic acid derivatives, such as hexanoic acid 2-(diethylamino)ethyl ester, in agricultural samples demonstrates the importance of these compounds in various fields. Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has been employed for the sensitive and rapid detection of these substances, highlighting their relevance in environmental monitoring and food safety (Minmin Li et al., 2012).

Safety and Hazards

While specific safety and hazard data for “Hexanoic acid, 6-(aminosulfonyl)-, ethyl ester” is not available, general precautions should be taken when handling any chemical compound. This includes using personal protective equipment and following proper disposal methods .

properties

IUPAC Name

ethyl 6-sulfamoylhexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO4S/c1-2-13-8(10)6-4-3-5-7-14(9,11)12/h2-7H2,1H3,(H2,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDJZOWZPEUZHNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-sulfamoylhexanoate

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